2-(2,4-dioxo-3-phenylthiazolidin-5-yl)-N-((3-nitrophenyl)carbamothioyl)acetamide
Description
This compound features a thiazolidine-2,4-dione core substituted with a phenyl group at position 3 and an acetamide side chain linked to a 3-nitrophenylcarbamothioyl moiety. The thiazolidinedione (TZD) ring is a hallmark of bioactive molecules, often associated with hydrogen-bonding capacity and metabolic activity. While direct data on its biological activity are unavailable in the provided evidence, structural analogs suggest applications in antimicrobial, antidiabetic, or anticancer research .
Properties
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c23-15(20-17(28)19-11-5-4-8-13(9-11)22(26)27)10-14-16(24)21(18(25)29-14)12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSOOSKVWVFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds with thiazolidine motifs have shown a broad range of chemical and biological properties. They have been used as vehicles in the synthesis of valuable organic combinations. More research is required to understand the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Thiazolidine motifs are present in diverse natural and bioactive compounds. They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds. More research is needed to understand how environmental factors influence this specific compound’s action.
Biological Activity
The compound 2-(2,4-dioxo-3-phenylthiazolidin-5-yl)-N-((3-nitrophenyl)carbamothioyl)acetamide is a thiazolidinone derivative that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available literature regarding the synthesis, biological activity, and potential mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidine-2,4-dione with various amines and isothiocyanates. The specific compound can be synthesized through a multi-step process that includes the formation of the thiazolidinone core followed by the introduction of the nitrophenyl carbamothioyl group.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study reported that thiazolidinone derivatives showed IC50 values ranging from 1.20 µM to 1.40 µM against various cancer cell lines, including A-549 (lung cancer) and Panc-1 (pancreatic cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5b | A-549 | 1.20 |
| 5b | Panc-1 | 1.40 |
| 5i | A-549 | 1.35 |
| 5c | Panc-1 | 1.70 |
These findings suggest that modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cells.
Antimicrobial Activity
Thiazolidinones, including derivatives of This compound , have also shown promising antimicrobial activity. A study highlighted that certain thiazolidinone derivatives exhibited effective antibacterial properties against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating strong potential for development as antibacterial agents .
The proposed mechanism of action for thiazolidinone derivatives involves interaction with key cellular targets such as enzymes involved in cell wall synthesis or metabolic pathways. For instance, compounds may inhibit penicillin-binding proteins, leading to bacterial cell lysis . In cancer cells, these compounds may induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazolidinones in vivo:
- Study on Anticancer Activity : In a preclinical model, a thiazolidinone derivative was administered to mice bearing tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting effective anticancer properties.
- Antibacterial Efficacy : A clinical trial assessed the effectiveness of a thiazolidinone derivative against multidrug-resistant Klebsiella pneumoniae infections in hospitalized patients. The treatment resulted in improved clinical outcomes and reduced infection rates.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The compound’s thiazolidine-2,4-dione core distinguishes it from analogs with related heterocycles:
Key Observations :
- Imidazolidinedione analogs (e.g., Compound 7g) lack the sulfur atom in the heterocycle, reducing ring aromaticity and altering electronic properties compared to the TZD core .
- Benzoxazole-based analogs () replace the TZD ring with a fused oxazole-benzene system, likely altering metabolic stability and target selectivity .
Substituent Effects on Physicochemical Properties
The 3-nitrophenylcarbamothioyl group impacts solubility, melting points, and reactivity:
Key Observations :
- Nitro groups (e.g., 7g) correlate with higher melting points (234–236°C) compared to methyl-substituted analogs (158–160°C), likely due to increased polarity and intermolecular interactions .
- The absence of melting point data for the target compound suggests further experimental characterization is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
